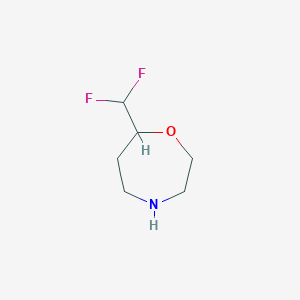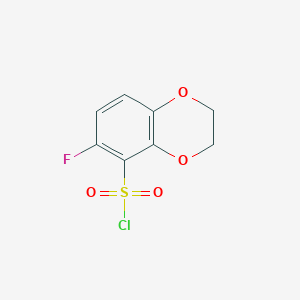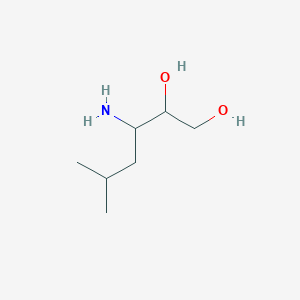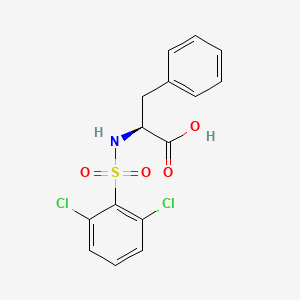
2-(3-Bromophenoxy)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a cyclopentanol derivative where the hydroxyl group is attached to a cyclopentane ring, and a bromophenoxy group is attached to the third position of the phenoxy ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)cyclopentan-1-ol typically involves the reaction of 3-bromophenol with cyclopentanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(3-Bromophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-bromophenoxy)cyclopentanone.
Reduction: Formation of 2-(3-hydroxyphenoxy)cyclopentan-1-ol.
Substitution: Formation of 2-(3-aminophenoxy)cyclopentan-1-ol or 2-(3-thiophenoxy)cyclopentan-1-ol.
科学研究应用
2-(3-Bromophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Bromophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenoxy)cyclopentan-1-ol
- 2-(3-Chlorophenoxy)cyclopentan-1-ol
- 2-(3-Fluorophenoxy)cyclopentan-1-ol
Uniqueness
2-(3-Bromophenoxy)cyclopentan-1-ol is unique due to the presence of the bromine atom at the third position of the phenoxy ring. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and biological properties.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
2-(3-bromophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2 |
InChI 键 |
MLZIKNLLXGKJHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)OC2=CC(=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)


![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)










